![molecular formula C21H19N5O3S B2823369 Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1357703-16-2](/img/structure/B2823369.png)
Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific substituents attached to the triazoloquinoxaline core. For example, one study reported a compound with a triclinic space group, a calculated density of 1.375 g/cm^3, and a molecular weight of 365.45 .Chemical Reactions Analysis
The chemical reactions involving these compounds can also vary. Some compounds have been synthesized via aromatic nucleophilic substitution . Other reactions may involve the addition of various functional groups to the triazoloquinoxaline core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound was reported to have a melting point of 281–283°C .Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Antagonism
A class of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which shares a core structure with the compound , has been identified as potent adenosine receptor antagonists with therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating antidepressant-like effects. Optimal activity was associated with specific substitutions on the compound, highlighting the significance of structural variation on biological activity. The study suggests that these compounds bind avidly to adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. This interaction suggests potential applications in treating depression and possibly other conditions related to adenosine receptor function (Sarges et al., 1990).
Antimicrobial Applications
Another area of application involves the antimicrobial properties of related derivatives. Triazoloquinolines and their analogs have been synthesized and evaluated for their antimicrobial activity. For instance, 1,2,3-triazolo[4,5-h]quinolines, which share a similar structural motif, have been prepared and assessed for their efficacy against urinary tract infections. These compounds displayed selective activity against Escherichia coli, a common pathogen implicated in such infections. The study underscores the potential of these derivatives in developing new anti-infective agents targeting specific bacterial strains, thus contributing to the field of antimicrobial chemotherapy (Sanna et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-10-15(11-9-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-7-5-4-6-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYNVQWMVNRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.